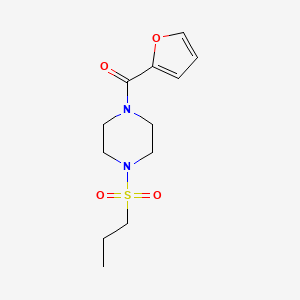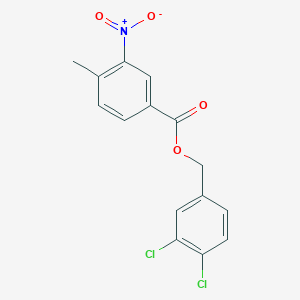
1-(2-furoyl)-4-(propylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-4-(propylsulfonyl)piperazine, commonly referred to as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide belongs to the class of loop diuretics and is known for its ability to increase the excretion of water and electrolytes from the body. The drug is synthesized using a complex chemical process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
作用機序
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This results in increased excretion of water and electrolytes from the body, leading to a reduction in blood volume and blood pressure. The drug also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and physiological effects:
Furosemide has a range of biochemical and physiological effects on the body. The drug is known to increase the excretion of sodium, chloride, and potassium ions from the body, leading to a reduction in blood volume and blood pressure. Furosemide also has a diuretic effect on the body, which can help to reduce edema and improve cardiovascular function.
実験室実験の利点と制限
Furosemide has several advantages as a research tool. The drug is widely available and relatively inexpensive, making it an attractive option for researchers. Furosemide also has a well-established mechanism of action, which makes it easy to study its effects on the body. However, there are also some limitations to the use of furosemide in lab experiments. The drug can have significant side effects, which can affect the results of the study. Additionally, the drug's effects on the body can be complex and difficult to interpret, which can make it challenging to draw definitive conclusions from the research.
将来の方向性
There are several potential future directions for research on furosemide. One area of interest is the drug's potential applications in the treatment of other medical conditions, such as kidney disease and liver disease. Furosemide has also been studied for its potential use in combination with other drugs, which could lead to more effective treatments for various medical conditions. Additionally, there is ongoing research into the development of new and improved diuretic drugs, which could have significant implications for the treatment of hypertension, edema, and other medical conditions.
合成法
Furosemide is synthesized using a multi-step chemical process that involves the reaction of various chemical compounds such as furan-2-carboxylic acid, propylsulfonyl chloride, and piperazine. The synthesis process is complex and requires a high degree of precision and expertise. The final product is a white crystalline powder that is soluble in water and has a bitter taste.
科学的研究の応用
Furosemide has been widely studied for its potential applications in scientific research. The drug is known to have a wide range of effects on the body, including its ability to increase the excretion of water and electrolytes, reduce blood pressure, and improve cardiovascular function. Furosemide has been used in various research studies to investigate the role of diuretics in the treatment of hypertension, congestive heart failure, and other medical conditions.
特性
IUPAC Name |
furan-2-yl-(4-propylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-10-19(16,17)14-7-5-13(6-8-14)12(15)11-4-3-9-18-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVWLUXRJPUQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5869376.png)
![3-[1-(3-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869378.png)
![1-[(4-ethoxyphenyl)carbonothioyl]-4-methylpiperazine](/img/structure/B5869386.png)
![2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5869395.png)
![2-[(4-pyridinylmethyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5869397.png)
![4-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5869417.png)
![3-[(4-chlorophenyl)thio]-N-cyclopentylpropanamide](/img/structure/B5869418.png)
![4-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5869432.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5869433.png)
![5-benzyl-6-methyl-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5869438.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5869450.png)

![1-[6-(benzyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5869463.png)